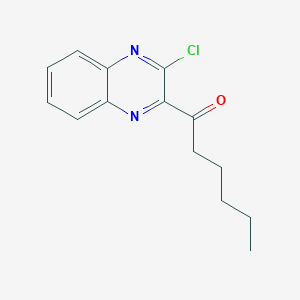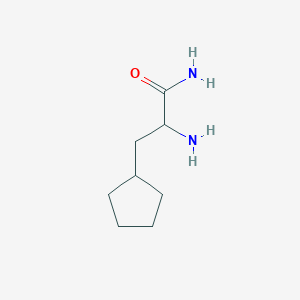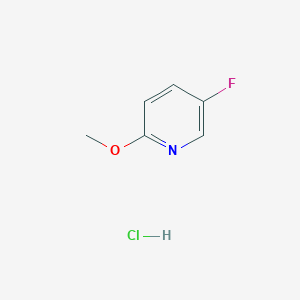
Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate is an organic compound with a unique stereochemistry It is a methyl ester derivative of 2-phenylcyclobutane-1-carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be facilitated by using diazo compounds, ylides, or carbene intermediates . The reaction conditions often include the use of strong bases or acids to promote cyclization and esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer more efficient and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific optical and mechanical properties.
Mécanisme D'action
The mechanism by which Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (1S,2R)-2-cyano-2-phenylcyclopropanecarboxylate
- (1S,2R)-1-Hydroxy-1-phenylpropan-2-ylimino-methylphenol
Uniqueness
Methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
methyl (1S,2R)-2-phenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11-/m0/s1 |
Clé InChI |
HYKSBYAKIAMERH-QWRGUYRKSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC[C@H]1C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1CCC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


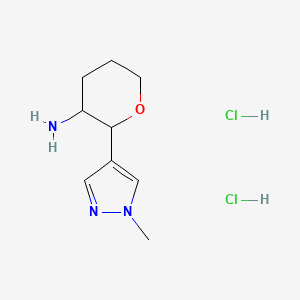
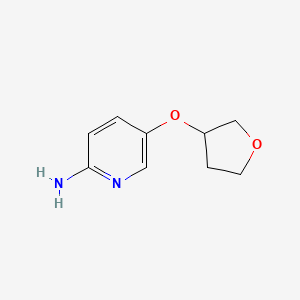
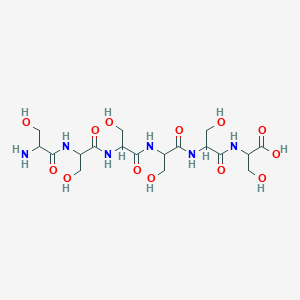
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)

![Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B15278322.png)
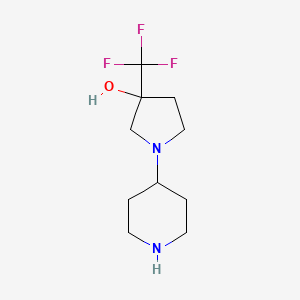
![4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15278331.png)

amine](/img/structure/B15278359.png)
